5-Chloro-2-methylphenylmagnesium bromide, 0.50 M in THF

Descripción general

Descripción

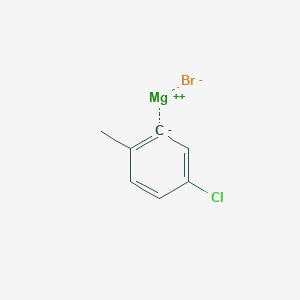

5-Chloro-2-methylphenylmagnesium bromide, 0.50 M in THF is a useful research compound. Its molecular formula is C7H6BrClMg and its molecular weight is 229.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Chloro-2-methylphenylmagnesium bromide is a Grignard reagent that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. Its biological activity, while not extensively studied compared to other compounds, has been explored for potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

5-Chloro-2-methylphenylmagnesium bromide is characterized by its formula and is typically prepared in tetrahydrofuran (THF) as a solvent. The presence of both chlorine and methyl groups on the aromatic ring enhances its reactivity and potential biological interactions.

The biological activity of Grignard reagents like 5-chloro-2-methylphenylmagnesium bromide is often linked to their ability to act as nucleophiles in various reactions. This compound can participate in nucleophilic substitutions and additions, which may lead to the formation of biologically active derivatives. The lipophilicity imparted by the chloro and methyl substituents allows for better cell membrane penetration, potentially influencing intracellular targets.

Biological Activity

Research has indicated several areas where 5-chloro-2-methylphenylmagnesium bromide may exhibit biological activity:

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of several Grignard reagents, including those derived from chlorinated phenyl groups. Results showed that certain derivatives induced apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

- Neurotransmitter Interaction : Research has also focused on the interaction of similar compounds with neurotransmitter systems. For instance, studies on related Grignard reagents indicated effects on dopamine transporter activity, suggesting potential implications for neuropharmacology.

- Synthesis of Bioactive Compounds : The ability to synthesize complex organic molecules using 5-chloro-2-methylphenylmagnesium bromide highlights its importance in drug development. For example, it has been used as a building block for synthesizing novel pharmaceuticals with targeted biological activities.

Data Table: Biological Activity Overview

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C7H6BrClMg

- Molecular Weight : 229.78 g/mol

- Purity : Typically around 95%

- Solvent : Tetrahydrofuran (THF)

Synthetic Applications

-

Formation of Carbon-Carbon Bonds :

- As a Grignard reagent, 5-Chloro-2-methylphenylmagnesium bromide is primarily used to form carbon-carbon bonds through nucleophilic addition reactions with electrophiles such as carbonyl compounds. This application is crucial for synthesizing complex organic molecules.

-

Reactivity with Electrophiles :

- The compound can react with various electrophiles including aldehydes, ketones, and epoxides, facilitating the formation of secondary and tertiary alcohols. This versatility makes it an essential reagent in organic synthesis.

- Coupling Reactions :

Case Study 1: Synthesis of Alcohols

A study demonstrated the effectiveness of 5-Chloro-2-methylphenylmagnesium bromide in synthesizing secondary alcohols from ketones. The reaction conditions were optimized to yield high purity products, illustrating the compound's utility in generating valuable intermediates for pharmaceuticals.

Case Study 2: Functionalization of Aromatic Compounds

In another investigation, this Grignard reagent was employed to functionalize aromatic compounds through electrophilic aromatic substitution reactions. The presence of the chlorine atom enhances the electrophilicity of the aromatic ring, allowing for selective substitutions that are beneficial in drug development.

Table 1: Summary of Synthetic Reactions Using 5-Chloro-2-methylphenylmagnesium bromide

Research Findings and Insights

Recent studies have highlighted the significance of Grignard reagents like 5-Chloro-2-methylphenylmagnesium bromide in advancing synthetic methodologies. Its ability to facilitate complex organic transformations under mild conditions has made it a focal point in academic and industrial research.

-

Environmental Considerations :

- Research emphasizes the need for greener synthetic pathways using this reagent, promoting methodologies that minimize waste and enhance sustainability.

-

Future Directions :

- Ongoing investigations aim to expand the scope of reactions involving this compound, exploring its potential in asymmetric synthesis and catalysis.

Propiedades

IUPAC Name |

magnesium;1-chloro-4-methylbenzene-5-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJHGLYENGPQPE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.